N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
Description
N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structural features of this compound, including the benzimidazole and pyridine moieties, contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-12-5-4-8-22(18(12)24)11-17(23)19-10-16-20-14-9-13(25-3)6-7-15(14)21(16)2/h4-9H,10-11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJDDAARJFKTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)NCC2=NC3=C(N2C)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions to form 5-methoxy-1-methylbenzimidazole.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkylating agent such as methyl iodide to introduce the methyl group at the nitrogen atom.
Formation of the Pyridine Moiety: The pyridine moiety is synthesized separately by the reaction of 3-methyl-2-pyridone with an appropriate acylating agent.
Coupling Reaction: The final step involves the coupling of the benzimidazole and pyridine moieties through a nucleophilic substitution reaction. This is typically carried out in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridine moiety, converting it to an alcohol.
Substitution: The benzimidazole and pyridine rings can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide
- N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)ethanamide
- N-[(5-methoxy-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)propionamide
Uniqueness
N-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]-2-(3-methyl-2-oxopyridin-1-yl)acetamide stands out due to its specific combination of benzimidazole and pyridine moieties, which confer unique chemical and biological properties. This compound’s structural features allow for versatile chemical modifications and interactions with various biological targets, making it a valuable molecule for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
